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Compound of Interest

Compound Name: Methyl 4-bromopent-4-enoate

Cat. No.: B15357866 Get Quote

In-Depth Technical Guide: Methyl 4-Bromopent-
4-enoate
For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the known physical and

chemical properties of the unsaturated ester, methyl 4-bromopent-4-enoate. Due to the

limited availability of detailed experimental data in peer-reviewed literature, this guide

consolidates information from chemical databases and supplier specifications. The focus

remains on providing the most accurate and relevant data for research and development

applications.

Chemical Identity and Physical Properties
Methyl 4-bromopent-4-enoate is a halogenated unsaturated ester with the chemical formula

C₆H₉BrO₂. Its structure features a terminal vinyl bromide and a methyl ester functional group.

While extensive experimental data is not publicly available, the fundamental properties have

been computed and are listed by various chemical suppliers.

Table 1: Physical and Chemical Properties of Methyl 4-Bromopent-4-enoate
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Property Value Source

CAS Number 194805-62-4 ChemSrc[1]

Molecular Formula C₆H₉BrO₂ ChemSrc[1]

Molecular Weight 193.04 g/mol ChemSrc[1]

Exact Mass 191.97900 g/mol ChemSrc[1]

LogP 1.84820 ChemSrc[1]

Polar Surface Area 26.3 Å² ChemSrc[1]

Note: The properties listed above are primarily computed values and should be used as

estimates. Experimental verification is recommended.

Spectroscopic Data
Detailed spectroscopic analyses such as NMR, IR, and mass spectrometry are crucial for the

unequivocal identification and characterization of methyl 4-bromopent-4-enoate. While

specific spectra are not widely published, chemical suppliers like BLD Pharm indicate the

availability of such data upon request.[2] The expected spectral features are outlined below

based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons,

the allylic protons, and the methyl ester protons. The chemical shifts and coupling constants

of the vinyl protons would be characteristic of a terminal alkene with a bromine substituent.

¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon of the

ester, the two sp² hybridized carbons of the vinyl group, the sp³ hybridized carbons of the

ethyl chain, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum of methyl 4-bromopent-4-enoate is anticipated

to exhibit characteristic absorption bands corresponding to:

C=O stretching of the ester group (typically around 1735-1750 cm⁻¹).
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C=C stretching of the vinyl group (around 1630 cm⁻¹).

C-O stretching of the ester (around 1000-1300 cm⁻¹).

C-Br stretching (typically in the fingerprint region).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and

characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal

intensity for ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.

Synthesis and Reactivity
Detailed experimental protocols for the synthesis of methyl 4-bromopent-4-enoate are not

readily available in the scientific literature. However, its structure suggests potential synthetic

routes.

Potential Synthetic Pathways
One plausible approach to the synthesis of methyl 4-bromopent-4-enoate could involve the

esterification of 4-bromopent-4-enoic acid. The acid itself could potentially be synthesized from

levulinic acid or other suitable precursors through a series of reactions including bromination

and elimination.

A schematic representation of a hypothetical synthesis is provided below.
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Hypothetical Synthesis of Methyl 4-Bromopent-4-enoate
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α-Bromination

Methyl 4-bromopent-4-enoate

Elimination
(Base)

Click to download full resolution via product page

Caption: Hypothetical synthetic route to methyl 4-bromopent-4-enoate.

Chemical Reactivity
The chemical reactivity of methyl 4-bromopent-4-enoate is dictated by its functional groups:

the vinyl bromide and the methyl ester.

Vinyl Bromide: The vinyl bromide moiety can participate in various cross-coupling reactions,

such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of

substituents at the 4-position. It can also undergo nucleophilic substitution reactions,

although typically under more forcing conditions than alkyl halides.
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Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under

acidic or basic conditions. It can also be converted to other functional groups such as

amides, alcohols (via reduction), or other esters (via transesterification).

Alkene: The double bond can undergo addition reactions, such as hydrogenation,

halogenation, and epoxidation.

Experimental Protocols
As of the date of this document, specific, validated experimental protocols for the synthesis and

reactions of methyl 4-bromopent-4-enoate are not available in the public domain.

Researchers are advised to consult general organic chemistry literature for standard

procedures for the types of reactions described above and to adapt them to this specific

substrate.

Logical Relationships in Characterization
The structural confirmation of methyl 4-bromopent-4-enoate relies on a combination of

spectroscopic techniques. The logical workflow for its characterization is outlined below.
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Caption: Logical workflow for the structural characterization of a compound.

Conclusion
Methyl 4-bromopent-4-enoate is a potentially useful building block in organic synthesis,

offering multiple reactive sites for further functionalization. However, a notable gap exists in the

publicly available scientific literature regarding its detailed physical properties and experimental

protocols. The information presented in this guide is based on the currently accessible data and

is intended to serve as a starting point for researchers. It is strongly recommended that

experimental verification of the computed properties be conducted and that any synthetic or

reactive procedures be carefully optimized under appropriate laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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